Bis(2-ethylhexyl) diperoxycarbonate

Description

Significance as a Radical Initiator in Macromolecular Synthesis

Bis(2-ethylhexyl) diperoxycarbonate is a crucial catalyst for radical polymerization, a process fundamental to the production of polymers like polyvinyl chloride (PVC), polyethylene (B3416737), and acrylic resins. perodox.com Radical initiators are substances that can produce radical species under mild conditions, thereby promoting radical reactions. wikipedia.org These initiators generally possess weak bonds that have small bond dissociation energies, allowing them to break apart and form reactive radicals. wikipedia.org

The primary function of EHP is to initiate polymerization by decomposing to form free radicals. perodox.com This decomposition can be triggered by heat or light. google.com The resulting radicals then react with monomer units, starting a chain reaction that leads to the formation of long polymer chains. fujifilm.com This process is a cornerstone of the modern polymer industry, responsible for a significant portion of all industrially produced polymers. beilstein-journals.org

EHP is particularly valued for its high reactivity at low temperatures, which allows for energy-efficient polymer production and helps in achieving product uniformity. perodox.com Its use as an initiator in the polymerization of vinyl chloride, for instance, offers advantages such as a high trigger rate, shorter polymerization times, and lower reaction temperatures. google.com This leads to a better quality product with low residual hazards. google.com

The choice of initiator is critical in controlling the polymerization process and the final properties of the polymer. Organic peroxides like EHP are part of a broader class of initiators that also includes azo compounds. wikipedia.orgpergan.com The thermal decomposition behavior of these initiators varies, allowing for their use across a wide range of temperatures and reaction conditions. pergan.com

Historical Context of Peroxydicarbonate Initiators

The use of peroxy compounds as free radical initiators dates back to the early 20th century, with the first free-radically synthesized polymers being produced between 1910 and 1930. researchgate.net This marked the beginning of a new era in polymer chemistry. pergan.com

Peroxydicarbonates emerged as a desirable class of polymerization initiators. google.com However, their high reactivity presented significant challenges. When used in a conventional manner, many peroxydicarbonate initiators could cause polymerization to occur with almost explosive force, especially at room temperature. google.com This posed a significant risk to operators and equipment. google.com

A significant breakthrough came with the discovery that the rate of polymerization could be controlled by forming the peroxydicarbonate initiator in situ within the polymerization system. google.com This method involves generating the initiator at a controlled rate from its reactants, one soluble in the aqueous phase and the other in the monomer phase. google.com The initiator then decomposes almost immediately upon formation to generate the free radicals needed for polymerization. google.com This approach provided a much-needed level of control over the polymerization process, making the use of these highly reactive initiators safer and more practical. google.com

Scope of Academic Research on this compound

Academic research on this compound has focused on various aspects of its synthesis, properties, and applications. The compound is recognized for its role as an initiator in free radical reactions, particularly in the production of polymers like polyethylene and PVC. google.com

One area of research has been on improving the synthesis of EHP itself. Traditional batch reactor methods for producing EHP have been noted for their low yields and significant wastewater generation. perodox.com Modern research has explored the use of microchannel continuous-flow reactors to overcome these limitations. perodox.com Another patented method describes a process using specific concentrations of hydrogen peroxide and ionic membrane caustic soda to reduce impurities and production costs. google.com

The physical and chemical properties of EHP have also been a subject of study. It is a colorless to pale yellow liquid with a molecular formula of C₁₈H₃₄O₆. perodox.comarkema.com Key thermodynamic parameters, such as its half-life at different temperatures, have been determined to understand its decomposition kinetics. perodox.com

| Property | Value |

| Physical State | Liquid at 20°C and 1013 hPa arkema.com |

| Color | Colorless arkema.com |

| Molecular Weight | 346.46 g/mol arkema.com |

| Density | 0.9 g/cm³ at 0°C arkema.com |

| Freezing Point | < -70°C arkema.com |

| Theoretical Active Oxygen | 4.62% perodox.com |

| 10-hour Half-life Temperature | 47°C (in trichloroethylene) perodox.com |

| 1-hour Half-life Temperature | 64°C (in trichloroethylene) perodox.com |

| SADT (Self-Accelerating Decomposition Temperature) | 5°C perodox.com |

Table 1: Physicochemical Properties of this compound

In the context of polymer science, research has highlighted the advantages of using EHP as an initiator. For vinyl chloride suspension polymerization, its low-temperature activation enables polymerization at 40–65°C, reducing energy costs. perodox.com It also contributes to a narrow molecular weight distribution in the resulting PVC resin, which enhances its tensile strength and optical clarity. perodox.com Furthermore, synergistic formulations combining EHP with other initiators like cumyl peroxyneodecanoate or lauroyl peroxide can shorten reaction cycles and improve particle morphology. perodox.com

Beyond PVC, EHP is used as a low-temperature initiator in the production of low-density polyethylene (LDPE) and has emerging applications in self-healing materials and biocompatible coatings for biomedical devices. perodox.com

| Application | Benefit of using EHP |

| Vinyl Chloride Suspension Polymerization | Low-temperature activation, narrow molecular weight distribution, potential for synergistic formulations. perodox.com |

| Low-Density Polyethylene (LDPE) Production | Serves as a low-temperature initiator, minimizing side reactions. perodox.com |

| Self-Healing Materials | Used in polymers with autonomous crack-repair capabilities. perodox.com |

| Biomedical Devices | EHP-derived acrylic resins enable biocompatible coatings for implants. perodox.com |

Table 2: Applications of this compound in Polymer Science

Properties

CAS No. |

15618-65-2 |

|---|---|

Molecular Formula |

C17H34O5 |

Molecular Weight |

318.4 g/mol |

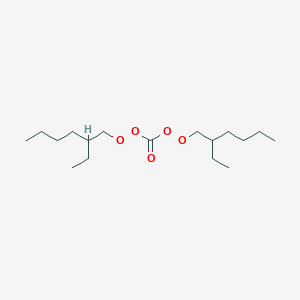

IUPAC Name |

bis(2-ethylhexoxy) carbonate |

InChI |

InChI=1S/C17H34O5/c1-5-9-11-15(7-3)13-19-21-17(18)22-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |

InChI Key |

MONDOAXQDOCXQW-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COOC(=O)OOCC(CC)CCCC |

Canonical SMILES |

CCCCC(CC)COOC(=O)OOCC(CC)CCCC |

Other CAS No. |

15618-65-2 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Bis 2 Ethylhexyl Diperoxycarbonate

Advanced Synthetic Routes for Bis(2-ethylhexyl) Diperoxycarbonate

Modern synthetic approaches for this compound focus on enhancing reaction efficiency, minimizing waste, and improving product quality. These routes include innovative one-step syntheses and the application of continuous flow technology.

One-Step Synthesis Approaches

One-step synthesis provides a direct and efficient method for producing this compound. A common approach involves the synchronous reaction of hydrogen peroxide, an alkaline solution, and (2-ethylhexyl) chloroformate. google.com In a typical process, an aqueous solution of hydrogen peroxide (e.g., 27% mass fraction) is combined with an ionic membrane caustic soda liquid (e.g., 32% mass fraction) and the chloro-ester. google.com This mixture is stirred at normal temperature and pressure for approximately 60 minutes. google.com Following the reaction, the mixture is allowed to stand, leading to the separation of the oil and aqueous phases. The oil phase, containing the crude this compound, is then collected and purified, often by washing with saline water and subsequent freezing. google.com

Another variation of the one-step synthesis involves adding hydrogen peroxide to an alkaline solution, followed by the dropwise addition of 2-ethylhexyl chloroformate while stirring. google.com The reaction temperature is carefully controlled, typically between 20-30°C. After the addition is complete, the mixture is stirred for an additional 30-50 minutes to ensure the reaction goes to completion. google.com The resulting product is then washed to a neutral pH and may be mixed with an alkane solvent. google.com

These one-step methods are advantageous due to their relative simplicity and reduced processing time compared to multi-step procedures. The use of liquid caustic soda instead of solid caustic soda can also reduce impurities in the raw materials. google.com

Continuous Flow Synthesis via Micro-Packed Bed Reactor Technology

Continuous flow synthesis using micro-packed bed reactors represents a significant technological advancement in the production of this compound. dntb.gov.uaresearchgate.net This method offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, which are critical for handling highly exothermic reactions involving organic peroxides. researchgate.net

In a continuous-flow setup, reactants are continuously fed into a microreactor system. For the synthesis of this compound, this typically involves segmented feeding, where sodium hydroxide (B78521) and hydrogen peroxide are first reacted in one microreactor at a controlled temperature (e.g., 10–15°C). perodox.com The resulting solution is then mixed with 2-ethylhexyl chloroformate in a second reactor at a slightly higher temperature (e.g., 30–44°C) to facilitate the esterification reaction. perodox.com This graded temperature control is crucial to prevent premature decomposition of the peroxide while accelerating the reaction kinetics. perodox.com

The use of micro-packed bed reactors can lead to significant performance gains compared to traditional batch reactors. Research has demonstrated that this technology can achieve conversion rates of over 99% and selectivity of around 99% in a matter of minutes, a substantial improvement over the lower yields (≤80%) and longer reaction times (1–2 hours) of batch processes. perodox.com The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, reducing the need for large amounts of dilution water and thereby minimizing wastewater generation. perodox.com

| Parameter | Batch Reactor | Microreactor |

| Reaction Time | 60–120 min | 2–5 min |

| Conversion Rate | ≤80% | ≥99.2% |

| Selectivity | 85–90% | 98.5–99.5% |

| Wastewater Volume | High | Low |

This table provides a comparative overview of the performance of traditional batch reactors versus modern microreactors in the synthesis of this compound. perodox.com

Precursor Chemistry and Raw Material Considerations in Synthesis

The quality and handling of precursors are paramount in the synthesis of this compound, directly impacting the purity and yield of the final product.

Utilization of (2-Ethylhexyl) Chloroformate as a Key Intermediate

(2-Ethylhexyl) chloroformate is a primary raw material in the synthesis of this compound. basf.compatsnap.com It is a colorless to yellowish liquid with a pungent odor that is produced from the reaction of 2-ethylhexanol with phosgene. google.comchemicalbook.com The purity of (2-ethylhexyl) chloroformate is crucial, as impurities can lead to side reactions and a lower quality final product. patsnap.com

In the synthesis process, (2-ethylhexyl) chloroformate reacts with the peroxy anion, which is formed from the reaction of hydrogen peroxide and a base, to form the desired diperoxycarbonate. google.comchemicalbook.com The handling of (2-ethylhexyl) chloroformate requires care as it is a reactive and corrosive substance that hydrolyzes in the presence of water. basf.com

Catalytic Strategies in this compound Synthesis

Catalysis plays a vital role in enhancing the efficiency of this compound synthesis, particularly in biphasic reaction systems.

Role of Phase Transfer Catalysis in Reaction Efficiency

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgyoutube.com In the synthesis of this compound, the reactants are typically distributed between an aqueous phase (containing hydrogen peroxide and sodium hydroxide) and an organic phase (containing 2-ethylhexyl chloroformate). google.comchemicalbook.com

Process Parameters and Yield Optimization in this compound Production

The synthesis of EHP typically involves the reaction of 2-ethylhexyl chloroformate with a peroxidizing agent, commonly formed in situ from hydrogen peroxide and a base like sodium hydroxide. The optimization of process parameters is critical to maximize yield and purity while ensuring the safety of the operation.

Reaction conditions play a pivotal role in the synthesis of EHP, directly influencing the final product's yield and purity. In traditional batch reactor systems, the reaction of 2-ethylhexyl chloroformate with sodium peroxide (formed from hydrogen peroxide and sodium hydroxide) is often plagued by low yields, typically not exceeding 80%. perodox.com These processes are characterized by long reaction times of one to two hours and generate significant amounts of wastewater due to the need for excessive water to control the reaction temperature. perodox.com

Key parameters that affect yield and purity include:

Temperature: Precise temperature control is crucial. The synthesis is highly exothermic, and localized temperature increases can lead to the decomposition of the peroxide product, reducing yield and creating hazardous conditions. perodox.comamericanchemistry.com

Reactant Concentration and Addition Rate: The stoichiometry and the rate at which reactants are introduced are critical. A controlled, synchronous addition of hydrogen peroxide, sodium hydroxide, and 2-ethylhexyl chloroformate is necessary to maintain the desired reaction pathway and prevent the formation of by-products. google.com

Mixing: Efficient mixing is essential to ensure uniform temperature distribution and reactant contact, which is often a challenge in large batch reactors.

Modern approaches utilizing microchannel continuous-flow reactors have demonstrated significant improvements. These systems offer superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaway. perodox.comresearchgate.net For instance, by employing segmented feeding of reactants into microreactors with graded temperature control (10–15°C for the initial reaction of NaOH and H₂O₂, and 30–44°C for the subsequent reaction with the chloroformate), a conversion rate of 99.5% and a selectivity of 99.2% can be achieved in less than five minutes. perodox.com

| Parameter | Traditional Batch Reactor | Microchannel Continuous-Flow Reactor |

|---|---|---|

| Yield | ≤ 80% perodox.com | Up to 96.3% (for similar dialkyl peroxides) researchgate.net |

| Purity/Selectivity | Lower, with more impurities google.com | 99.2% selectivity perodox.com |

| Reaction Time | 1–2 hours perodox.com | < 5 minutes perodox.com |

| Temperature Control | Challenging, requires significant water dilution perodox.com | Precise, graded temperature profiles perodox.com |

| Safety | Higher risk of thermal runaway polymtl.ca | Inherently safer due to small reaction volumes and superior heat transfer mt.com |

Several strategies are employed to enhance the purity and selectivity of EHP during its synthesis. A primary approach is the use of high-purity raw materials. For example, replacing solid caustic soda with ionic membrane caustic soda liquid (32% mass fraction) significantly reduces impurities in the starting materials, leading to a cleaner reaction and a higher quality product. google.com

In addition to raw material quality, the purification of the crude product is essential. Standard procedures involve separating the oil phase (containing the EHP) from the aqueous phase after the reaction. This is typically followed by washing the oil phase with saline water to remove residual salts and water-soluble impurities. google.com The pH of the reaction product is often adjusted to a range of 5-7 during the washing step. Finally, the product can be frozen to aid in purification and stabilization. google.comresearchgate.net

The adoption of continuous flow reactors is in itself a major strategy for enhancing purity and selectivity. The precise control over reaction parameters in these systems minimizes the formation of by-products that would otherwise contaminate the final product. perodox.comresearchgate.net The rapid and efficient mixing in microreactors also contributes to a more selective reaction.

Scalability and Industrial Implementation of this compound Synthesis

The scalability of EHP synthesis is a critical consideration for industrial production, with a strong emphasis on safety and process efficiency.

Traditional batch production of organic peroxides like EHP faces significant challenges when scaling up. The highly exothermic nature of the reaction makes temperature control in large vessels difficult, increasing the risk of thermal runaway and potential explosions. polymtl.cagoogle.com The handling and storage of large quantities of this thermally unstable compound also present considerable safety hazards. americanchemistry.comjohochemical.com

Continuous flow processing, particularly using microreactors or plate heat exchangers, offers a solution to these scalability challenges. perodox.comwikipedia.org These systems have an "amplification effect," where increasing production capacity does not require building larger, more dangerous reactors. Instead, production can be scaled up by adding more microreactors in parallel or by operating the system for longer periods. This approach avoids the safety and control problems associated with large batch reactors. wikipedia.org

The industrial implementation of continuous flow synthesis for organic peroxides is gaining traction due to its numerous advantages:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of a catastrophic event. mt.com

Improved Process Control: The high surface-area-to-volume ratio allows for highly efficient heat exchange, enabling precise temperature control and preventing dangerous temperature excursions. mt.com

Consistent Product Quality: The well-defined reaction conditions and residence times in continuous flow reactors lead to a more consistent product quality compared to batch processes.

Reduced Waste and Costs: The high efficiency and yield of continuous processes lead to less waste and lower production costs. perodox.com

The integration of Process Analytical Technology (PAT) further enhances the industrial implementation of EHP synthesis. PAT involves the use of real-time analytical tools (such as in-situ FTIR or Raman spectroscopy) to monitor critical process parameters and quality attributes. mt.comyoutube.comlongdom.org This allows for immediate adjustments to the process, ensuring it remains within the desired operating window and consistently produces a high-quality product. This approach aligns with the principles of Quality by Design (QbD), where quality is built into the process rather than being tested for in the final product. longdom.org

Decomposition Kinetics and Mechanistic Studies of Bis 2 Ethylhexyl Diperoxycarbonate

Thermal Decomposition Pathways of Bis(2-ethylhexyl) Diperoxycarbonate

The thermal decomposition of this compound, an organic peroxide, is a critical area of study due to its use as a polymerization initiator. google.com The breakdown of this compound is an exothermic process that can become self-accelerating if not properly controlled. arkema.comyoutube.com

Upon thermal activation, this compound readily undergoes decomposition to form free radicals. google.com This process is fundamental to its function as an initiator in free radical polymerization reactions, such as for vinyl chloride, by providing the reactive species necessary to start the polymerization chain reaction. google.cometwinternational.com The peroxide bridge (–O–O–) within the molecule is inherently unstable and susceptible to cleavage under the influence of heat, leading to the generation of these highly reactive radical species. sci-hub.se

The primary byproducts resulting from the thermal decomposition of this compound are carbon dioxide and 2-ethylhexanol. etwinternational.com The decomposition process involves the breakdown of the parent molecule, leading to the release of stable compounds alongside the reactive radical species.

Influence of Temperature on Decomposition Rate

The rate at which this compound decomposes is highly dependent on temperature. taylorandfrancis.com As with most chemical reactions, an increase in temperature accelerates the rate of decomposition.

The half-life of an organic peroxide is the time required for half of the initial quantity to decompose at a specific temperature. For this compound, the half-life decreases significantly as the temperature increases, indicating a faster decomposition rate at elevated temperatures. etwinternational.compergan.com

The following table illustrates the half-life of this compound at different temperatures:

| Temperature | Half-Life |

| 47°C | 10 hours |

| 64°C | 1 hour |

| 83°C | 0.1 hour |

| Data sourced from multiple references. etwinternational.compergan.com |

This compound is known to exhibit self-accelerating exothermic decomposition. arkema.com This phenomenon occurs when the heat generated by the decomposition reaction is produced faster than it can be dissipated to the surrounding environment. youtube.comtaylorandfrancis.com This leads to a rapid increase in temperature, which in turn further accelerates the decomposition rate, potentially resulting in a violent reaction. taylorandfrancis.comarkema.com The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter that defines the lowest temperature at which this process can occur in a specific packaging configuration. For a 75% concentration of this compound, the SADT is 5°C. arkema.com It is crucial to maintain storage and transportation temperatures below the SADT to prevent thermal runaway. arkema.com

Catalytic and Induced Decomposition Phenomena

The decomposition of this compound can be influenced by the presence of certain substances. Contact with reducing agents, acids, bases, and heavy metals (including metallic soaps and accelerators) should be avoided as they can induce or catalyze decomposition, potentially leading to a hazardous situation. etwinternational.com

Effects of Amines and Metal Contaminants on Decomposition

The decomposition of this compound can be significantly influenced by the presence of contaminants. Amines and transition metal salts are known to be incompatible with this organic peroxide. arkema.com Their presence can trigger a self-accelerating exothermic decomposition, posing a significant risk. arkema.com It is crucial to prevent contact with such substances, as well as other incompatible materials like strong oxidizing agents, powerful reducers, acids, bases, sulfur compounds, rust, and ash, to avoid initiating a hazardous decomposition reaction. arkema.com

Kinetic Modeling and Parameter Estimation for this compound Decomposition

Application of Differential Scanning Calorimetry (DSC) in Decomposition Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the decomposition of thermally unstable materials like this compound. researchgate.netnih.gov DSC measures the heat flow associated with material transitions as a function of time and temperature. nih.gov In a typical experiment, a sample of the compound is heated at a constant rate, and the difference in heat flow between the sample and a reference is recorded. nih.gov This generates a thermoanalytical curve, where exothermic events, such as decomposition, appear as peaks. nih.gov

The data obtained from DSC allows for the determination of key thermodynamic parameters. The integration of the exothermic peak provides the total enthalpy of decomposition (ΔH). nih.gov DSC is widely used to study the thermal behavior of organic peroxides, providing essential data for kinetic modeling and hazard assessment. researchgate.net For instance, in the study of other peroxides like tert-butylperoxy-2-ethylhexyl carbonate (TBEC), DSC was used to obtain experimental data at various heating rates (e.g., 0.5, 1.0, 2.0, 4.0, and 8.0 °C min⁻¹) to analyze its thermal stability.

Utilization of Thermal Activity Monitoring for Kinetic Data Acquisition

Thermal Activity Monitoring (TAM), a form of isothermal calorimetry, is another powerful tool for acquiring kinetic data on the decomposition of compounds like this compound. TAM instruments, such as the TAM III, offer high sensitivity and long-term temperature stability, making them suitable for studying slow decomposition reactions under isothermal conditions.

In a typical TAM experiment, a small sample of the substance is held at a constant temperature, and the heat flow generated by the decomposition reaction is measured over time. By conducting experiments at several different temperatures, a detailed kinetic profile can be established. This method was employed to explore the decomposition and thermal stability of tert-butylperoxy-2-ethylhexyl carbonate (TBEC) at constant temperatures of 75.0, 80.0, 85.0, and 90.0 °C, providing valuable data for kinetic analysis.

Determination of Apparent Activation Energy and Pre-exponential Factors

The apparent activation energy (Ea) and the pre-exponential factor (A) are crucial kinetic parameters that describe the temperature dependence of the decomposition rate. These values are often determined from experimental data obtained through techniques like DSC and TAM. The Arrhenius equation provides the fundamental relationship between the rate constant (k), activation energy, and temperature.

For non-isothermal DSC data, methods like the Kissinger method or isoconversional methods (e.g., Friedman) can be used to calculate the activation energy. researchgate.netnih.gov For isothermal data, the rate of heat production at different temperatures can be used to determine the activation energy. For example, studies on other organic peroxides have shown that the apparent activation energy can vary with the extent of conversion (α), indicating a complex reaction mechanism. sci-hub.se For tert-butylperoxy-2-ethylhexyl carbonate (TBEC) under non-isothermal conditions, the apparent activation energy (Eα) calculated using the Friedman method ranged from 91.47 to 177.35 kJ mol⁻¹. sci-hub.se Under isothermal conditions, the Eα for the same compound ranged from 157.18 to 143.28 kJ mol⁻¹. sci-hub.se

Table 1: Kinetic Parameters for Decomposition of Selected Organic Peroxides

| Compound | Method | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) |

| tert-butylperoxy-2-ethylhexyl carbonate (TBEC) | Friedman (Non-isothermal) | 91.47 - 177.35 | Not Specified |

| tert-butylperoxy-2-ethylhexyl carbonate (TBEC) | Isothermal | 157.18 - 143.28 | Not Specified |

| 40 wt % Di-tert-butyl peroxide (DTBP) in ethylbenzene | Isobaric Measurements (100-1000 bar) | 180 - 198 | Not Specified |

Analysis through Isoconversional, Kissinger, and Formal Kinetic Approaches

To analyze the complex kinetics of peroxide decomposition, various modeling approaches are employed.

Isoconversional Methods: These "model-free" methods, such as the Friedman or Ozawa-Flynn-Wall methods, determine the activation energy as a function of the degree of conversion (α). researchgate.netsci-hub.se This is particularly useful for multi-step reactions where a single activation energy value would be an oversimplification. A significant variation of Ea with α suggests a complex decomposition process. researchgate.net

Kissinger Method: This is a popular method for estimating the activation energy from non-isothermal DSC data obtained at different heating rates (β). nih.gov It relies on the shift of the peak temperature (Tp) with the heating rate. nih.gov While simple to apply, the Kissinger method assumes a single-step, first-order reaction, which can be a limitation for complex decompositions. nih.govresearchgate.net Despite this, it is often used for an initial estimation of the activation energy. researchgate.net

Formal Kinetic Approaches: These methods involve fitting the experimental data to a specific reaction model, f(α), which describes the reaction mechanism. This can include models for n-th order reactions, autocatalysis, or diffusion-controlled reactions. For instance, the decomposition of Bis 2,4-dichlorobenzoyl peroxide was found to have a strong autocatalytic reaction component. researchgate.net Similarly, the decomposition of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) was described using an empirical nth-order rate equation. researchgate.net

Isothermal and Non-Isothermal Kinetic Investigations

Both isothermal and non-isothermal experimental conditions are utilized to build a comprehensive understanding of the decomposition kinetics of this compound.

Isothermal Investigations: In these experiments, the sample is held at a constant temperature, and the rate of decomposition (often measured as heat flow by TAM or DSC) is monitored over time. sci-hub.se Isothermal studies are crucial for understanding the reaction mechanism under specific temperature conditions and for accurately predicting the shelf-life and safe storage conditions of the material. sci-hub.seresearchgate.net For example, isothermal DSC experiments on Bis 2,4-dichlorobenzoyl peroxide at five different constant temperatures confirmed a strong autocatalytic reaction. researchgate.net

By combining the results from both isothermal and non-isothermal investigations, a more complete and reliable kinetic model for the decomposition of this compound can be developed.

Theoretical and Computational Studies of Decomposition Mechanisms

Theoretical and computational chemistry have provided significant insights into the complex decomposition mechanisms of organic peroxides, including diperoxycarbonates. While experimental studies offer valuable kinetic data, computational modeling allows for the exploration of transient species and transition states that are difficult or impossible to observe directly.

Research employing Møller-Plesset perturbation theory and density functional theory (DFT) has been instrumental in elucidating the decomposition pathways of peroxydicarbonates with the general formula RC(O)OO(O)CR. nih.gov These studies have focused on determining whether the decomposition proceeds through a concerted or a stepwise mechanism.

Computational analyses have revealed that the nature of the R group significantly influences the preferred decomposition pathway. nih.gov For peroxydicarbonates with electron-donating R groups, two primary stepwise pathways are energetically favorable:

One-Bond Cleavage: This mechanism involves the initial homolytic cleavage of the weak peroxide (O-O) bond, resulting in the formation of a carboxyl radical pair. These radicals can then undergo subsequent decomposition. nih.gov

Two-Bond Cleavage: This pathway consists of the simultaneous breaking of the O-O single bond and one of the R-C bonds. This is followed by the decomposition of the resulting R-C(O)O• radical. nih.gov

Conversely, for peroxydicarbonates bearing electron-withdrawing R groups, the decomposition is found to predominantly follow the two-bond cleavage pathway. nih.gov These theoretical findings underscore that despite structural similarities among peroxydicarbonates, the electronic properties of the substituent R groups lead to different decomposition energy barriers and mechanisms. nih.gov

While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the 2-ethylhexyl group is considered an electron-donating alkyl group. Therefore, its decomposition mechanism can be inferred from the general computational models for peroxydicarbonates with similar electronic characteristics. The primary decomposition products identified experimentally, carbon dioxide and 2-ethylhexanol, are consistent with the radical intermediates proposed in these computational models.

The following table summarizes the key findings from theoretical studies on the decomposition of generic peroxydicarbonates, which are applicable to understanding the decomposition of this compound.

| Parameter | Finding from Computational Studies |

| Primary Question Addressed | Stepwise versus concerted decomposition pathway. |

| Computational Methods Used | Møller-Plesset perturbation theory, Density Functional Theory (DFT). nih.gov |

| Influence of R Group | The electronic nature of the R group determines the decomposition energy barrier and the favored pathway. nih.gov |

| Pathways for Electron-Donating R Groups | Two favorable stepwise pathways: One-bond (O-O) cleavage and two-bond (O-O and R-C) cleavage. nih.gov |

| Pathways for Electron-Withdrawing R Groups | Primarily a two-bond cleavage mechanism. nih.gov |

These theoretical investigations are crucial for a fundamental understanding of the decomposition process, which in turn informs the safe handling, storage, and application of this compound as a polymerization initiator.

Applications in Polymerization Processes Utilizing Bis 2 Ethylhexyl Diperoxycarbonate

Radical Polymerization Initiation Mechanisms

The function of Bis(2-ethylhexyl) diperoxycarbonate in polymerization is centered on its ability to generate free radicals through the homolytic cleavage of its labile peroxy (–O–O–) bond when subjected to heat. perodox.compergan.com This decomposition process qualifies it as a controllable trigger for free-radical polymerization reactions. pergan.com The radicals produced then react with monomer units, initiating a chain reaction that leads to the formation of high-molecular-weight polymer chains. The rate of decomposition, and thus the rate of initiation, is highly dependent on temperature. This thermal behavior is a key factor in its selection for various polymerization processes. pergan.comarkema.com

Efficacy in Low-Temperature Radical Polymerization

This compound is particularly effective as a low-temperature initiator. perodox.comechemi.com Its thermal decomposition characteristics, often described by its half-life at different temperatures, demonstrate its suitability for initiating polymerization at moderate conditions, which can reduce energy costs. perodox.com The half-life is the time required for half of the peroxide in a given solution to decompose at a specific temperature. For this compound, the half-life data indicates significant reactivity at temperatures well below those required for many other initiators. perodox.comechemi.com This low-temperature activation is a primary reason for its widespread use in processes like vinyl chloride suspension polymerization, which is typically conducted between 40°C and 65°C. perodox.comechemi.comsdlookchem.com

Table 1: Half-Life Data for this compound Data measured in a chlorobenzene solution.

| Half-Life Period | Temperature |

| 10 hours | 47°C |

| 1 hour | 64°C |

| 0.1 hour (6 minutes) | 83°C |

Source: perodox.comechemi.com

Influence on Polymerization Rate and Monomer Conversion

Modern synthesis techniques for EHP itself, utilizing microchannel continuous-flow reactors, have achieved conversion rates of up to 99.5% and selectivity of 99.2% in under five minutes. perodox.com While this data pertains to the initiator's synthesis, the high efficiency of the initiator is a key factor in achieving high monomer conversion in subsequent polymerization reactions. perodox.comgoogle.com The ability to control the polymerization rate and achieve high conversion is crucial for producing polymers with desired properties and for the economic efficiency of the manufacturing process.

Monomer Specificity and Polymerization Systems

This compound is utilized as an initiator for a range of monomers, with its primary applications found in the production of PVC, polyethylene (B3416737), and various acrylic polymers. perodox.compergan.com Its effectiveness is adapted to the specific requirements of different polymerization processes, whether in suspension, solution, or bulk systems. pergan.comechemi.com

(Co)polymerization of Vinyl Chloride and Vinylidene Chloride

The most dominant industrial application of this compound is as an initiator for the aqueous suspension polymerization of vinyl chloride monomer (VCM). perodox.comechemi.comsdlookchem.comnouryon.com It is described as one of the most widely and commonly used initiators for this process. sdlookchem.cometwinternational.com Its low-temperature activation allows the polymerization to be carried out efficiently at temperatures between 40°C and 65°C. perodox.comsdlookchem.com A key advantage of using EHP in PVC production is its ability to yield a narrow molecular weight distribution, which enhances the tensile strength and optical clarity of the final PVC resin. perodox.com

The compound is also listed as a catalyst for producing plasticizer-free copolymers of vinyl chloride, which may include comonomers such as vinylidene chloride. bund.de These copolymers are used in various applications, including materials for food contact. bund.de

Polymerization of Ethylene, Acrylates, and Methacrylates

This compound is also employed as an initiator in the polymerization of other monomers, including ethylene and various acrylates and methacrylates. perodox.compergan.com In ethylene polymerization, it functions as a low-temperature initiator. echemi.comsdlookchem.com

The use of EHP extends to the manufacturing of acrylic resins. perodox.com Acrylates and methacrylates, such as 2-ethylhexyl acrylate and 2-ethylhexyl methacrylate, are important monomers used in the production of coatings, adhesives, and plastics. ias.ac.innih.govnih.gov While various methods exist for polymerizing these monomers, free-radical polymerization initiated by organic peroxides like EHP is a common industrial practice. pergan.comias.ac.in

Specific Applications in Low-Density Polyethylene (LDPE) Production

In the production of Low-Density Polyethylene (LDPE), this compound serves as a low-temperature initiator. perodox.comechemi.com It is often used in high-pressure tubular reactor processes, with typical operating temperatures ranging from 130°C to 160°C. echemi.comsdlookchem.cometwinternational.com The use of a low-temperature initiator like EHP helps to minimize side reactions during the polymerization process. perodox.com It can be used alone or as part of a composite initiator system with other peroxides to achieve greater efficiency in LDPE production. echemi.cometwinternational.com LDPE is valued for its flexibility, transparency, and resistance, making it suitable for packaging films and other applications. polymerization-chem.com

Copolymerization with Vinyl Ethers (Esters) and Maleic Anhydride

A review of scientific and technical literature does not provide specific examples or detailed studies on the application of this compound as the initiator for the copolymerization of vinyl ethers with maleic anhydride. Research on the radical copolymerization of these monomers often cites the use of other types of initiators, such as azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or other peroxy-esters and acyl peroxides.

Initiator System Design and Synergy in Polymerization

The performance of this compound is often enhanced through its inclusion in sophisticated initiator systems, which are designed to optimize reaction kinetics and reactor output.

To improve reaction activity, EHP is frequently used in combination with other initiators. perodox.cometwinternational.com In the context of vinyl chloride polymerization, it is often formulated with co-initiators such as cumyl peroxyneodecanoate (CNP) and lauroyl peroxide (LPO). perodox.com This synergistic approach leads to a more robust and active initiator system. etwinternational.com

The use of EHP, particularly in synergistic formulations, is a key strategy for improving reactor efficiency. Combining EHP with initiators like CNP or LPO has been shown to shorten polymerization reaction cycles by 15–20%. perodox.com Beyond shortening cycle times, these combinations can also lead to improved polymer particle morphology. perodox.com

Precise control over the polymerization timeline and reaction stability is critical in industrial polymer production. The decomposition rate of an initiator, measured by its half-life, is a fundamental parameter for achieving this control. The thermal decomposition behavior of this compound dictates its effective temperature range and provides a basis for managing reaction times.

The defined half-life of EHP allows for predictable initiation rates at specific temperatures, giving manufacturers control over the polymerization kinetics. Its ability to initiate polymerization at low temperatures (40-65°C) contributes to a more stable and controllable reaction environment, minimizing the risk of side reactions. perodox.cometwinternational.com The use of EHP in synergistic systems that shorten reaction cycles by up to 20% is a direct method of exercising time control in polymer manufacturing. perodox.com

Table 1: Half-Life Data for this compound

| Half-Life | Temperature (°C) |

|---|---|

| 10 hours | 47°C |

| 1 hour | 64°C |

| 0.1 hour (6 minutes) | 83°C |

Data sourced from studies in a chlorobenzene solution. perodox.cometwinternational.com

Control over Polymer Architecture and Molecular Weight

The choice of initiator has a significant impact on the final properties of a polymer, including its molecular weight and molecular weight distribution. This compound is noted for its ability to produce polymers with a narrow molecular weight distribution. perodox.com This characteristic is particularly valuable in the production of PVC resin, as a more uniform chain length enhances the material's tensile strength and improves its optical clarity. perodox.com While its effectiveness in controlling molecular weight distribution is well-documented, detailed research specifying its direct influence on polymer architecture, such as the degree of chain branching, is less prevalent in the reviewed literature.

Cross-linking and Curing Applications in Polymeric Materials

Beyond its role as a polymerization initiator, this compound is also utilized in the cross-linking and curing of various polymeric materials. This process transforms thermoplastic materials into thermosets, enhancing properties such as heat resistance, mechanical strength, and chemical resistance. mdpi.comnih.gov

The cross-linking of polymers like polyethylene and other elastomers via organic peroxides is a well-established industrial process. nih.govresearchgate.net The mechanism is initiated by the thermal decomposition of the peroxide, in this case, this compound, which generates highly reactive free radicals. mdpi.com

The process unfolds in several key steps:

Initiation: The peroxide (ROOR) decomposes upon heating to form two alkoxy radicals (2 RO•).

Hydrogen Abstraction: These reactive radicals abstract hydrogen atoms from the polymer backbone (P-H), creating a polymer macroradical (P•) and a stable alcohol (ROH). nih.govresearchgate.net

Cross-linking: Two polymer macroradicals then combine to form a stable carbon-carbon bond between the chains (P-P), creating a cross-link. nih.gov

This formation of a three-dimensional network structure restricts the movement of polymer chains, which is responsible for the enhanced properties of the cross-linked material. mdpi.com While this process is effective, it can also be accompanied by competing scission reactions, where the polymer backbone breaks, particularly in polymers with tertiary hydrogens like polypropylene. mdpi.com

Organic peroxides are fundamental to the curing of various coatings and adhesive formulations, especially those based on unsaturated polyester or acrylic resins. google.comgoogle.com The peroxide acts as the initiator for the free-radical polymerization that solidifies, or "cures," the liquid resin into a durable, cross-linked solid. arxiv.org

The low decomposition temperature of this compound makes it particularly suitable for low-temperature curing applications. google.com This is advantageous when working with heat-sensitive substrates or when trying to reduce energy consumption in the curing process. aft-website.com In two-part adhesive systems, the peroxide initiator is typically in one part and is mixed with an activator or accelerator in the second part just before application, leading to a rapid cure at ambient or slightly elevated temperatures. google.com This allows for fast setting times in bonding applications. google.com

Advanced Analytical Techniques for Characterization and Monitoring of Bis 2 Ethylhexyl Diperoxycarbonate and Its Reactions

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the fundamental characterization of the Bis(2-ethylhexyl) diperoxycarbonate molecule, confirming its structure and identifying any impurities or degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the 2-ethylhexyl group. These would include multiplets for the methyl (CH₃) and methylene (B1212753) (CH₂) groups, and a distinct signal for the methine (CH) proton. The protons on the methylene group adjacent to the oxycarbonyl group (-O-CH₂-) would appear at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atoms.

Table 5.1.1: Predicted NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (-O-(C=O)-O-) | - | ~150-165 |

| Methylene (-O-CH₂-) | ~4.0-4.3 | ~65-75 |

| Methine (-CH-) | ~1.5-1.7 | ~35-45 |

| Methylene (-CH₂-) | ~1.2-1.5 | ~20-35 |

| Methyl (-CH₃) | ~0.8-1.0 | ~10-15 |

Note: These are estimated values based on the analysis of similar organic molecules and functional groups.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound and thus assessing its purity.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The peroxide (-O-O-) bond, which is often weak in the IR spectrum, can give a more distinct signal in the Raman spectrum, typically in the 800-900 cm⁻¹ region. The symmetric stretching of the C=O groups also gives a strong Raman band.

Table 5.1.2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Carbonyl (C=O) | Asymmetric Stretch | 1815 - 1785 (Strong) | Weak |

| Carbonyl (C=O) | Symmetric Stretch | - | Strong |

| Peroxide (-O-O-) | Stretch | Weak | 800 - 900 (Medium) |

| C-O | Stretch | 1200 - 1000 (Strong) | Medium |

| C-H (Alkyl) | Stretch | 2960 - 2850 (Strong) | Strong |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reactants, by-products, and degradation products, as well as for its precise quantification.

Gas Chromatography (GC): Due to the thermal instability of organic peroxides, GC analysis of this compound must be approached with caution. The compound can decompose at elevated temperatures in the injector port or on the column. noaa.gov Therefore, methods often employ cool on-column injection techniques and thermally stable, low-polarity columns to minimize on-column degradation. When coupled with a mass spectrometer (GC-MS), this technique can be used to identify decomposition products, such as 2-ethylhexanol, which is a known hydrolysis product. arkema.comwikipedia.org

High-Performance Liquid Chromatography (HPLC): HPLC is generally the preferred method for the analysis of thermally labile compounds like this compound. Reversed-phase HPLC with a C18 or C8 column is commonly used. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water allows for the effective separation of the peroxide from more polar impurities. UV detection is suitable due to the presence of the carbonyl chromophores. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

Table 5.2.1: Typical Chromatographic Conditions for Peroxide Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Key Considerations |

| GC | Low-polarity, thermally stable (e.g., 5% phenyl-methylpolysiloxane) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Use of cool on-column injection; potential for thermal decomposition. |

| HPLC | Reversed-phase C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | UV (210-220 nm) or MS | Preferred method due to lower analysis temperature. |

Thermal Analysis Methods for Reaction Monitoring and Stability

The primary application of this compound as a polymerization initiator is intrinsically linked to its thermal decomposition characteristics. arkema.comnouryon.com Thermal analysis techniques are therefore critical for understanding its stability and reactivity.

Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal decomposition of this compound and its role in initiating polymerization. By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can provide valuable information on the kinetics of both the initiator decomposition and the subsequent polymerization exotherm.

In a typical polymerization study, a mixture of the monomer (e.g., vinyl chloride) and this compound is heated at a controlled rate in the DSC. The resulting thermogram will show an exothermic peak corresponding to the polymerization reaction. The onset temperature of this exotherm is related to the temperature at which the initiator begins to decompose and generate radicals at a significant rate. The area under the peak is proportional to the total heat of polymerization.

The self-accelerating decomposition temperature (SADT) is a critical safety parameter for organic peroxides, and for a 75% concentration of this compound, it is as low as 5°C, highlighting its thermal sensitivity. arkema.com DSC can be used to determine the heat of decomposition and to study the kinetics of this process, which is essential for establishing safe handling and storage conditions.

Table 5.3.1: Key Thermal Parameters for this compound from Thermal Analysis

| Parameter | Description | Typical Value/Observation |

| Self-Accelerating Decomposition Temperature (SADT) | The lowest temperature at which self-accelerating decomposition may occur with a substance in the packaging as used in transport. | ~5°C (for 75% concentration) arkema.com |

| Decomposition Onset Temperature (from DSC) | The temperature at which the exothermic decomposition begins to be observed. | Influenced by heating rate and sample matrix. |

| Heat of Decomposition (ΔH_d) | The total energy released during the decomposition of the peroxide. | A significant exothermic value. |

| Polymerization Exotherm | The heat released during the polymerization reaction initiated by the peroxide. | The onset and peak temperature provide information on initiation efficiency. |

Thermogravimetric Analysis (TGA) for Decomposition Analysis

Thermogravimetric analysis (TGA) is a cornerstone technique for evaluating the thermal stability and decomposition characteristics of thermally sensitive materials like this compound. This analytical method provides precise measurements of mass loss as a function of temperature in a controlled atmosphere, offering critical insights into the thermal degradation process.

The decomposition of this compound is known to be highly exothermic and can be self-accelerating, a characteristic that necessitates careful handling and storage. arkema.comchemicalbook.comwikipedia.org While specific TGA data in the public domain is limited, the half-life of the compound provides an indication of its thermal lability. The temperature at which 50% of the diperoxycarbonate has decomposed is 47°C over a period of 10 hours, decreasing to one hour at 64°C and just 0.1 hours at 83°C. wikipedia.org This rapid decomposition at elevated temperatures underscores the compound's thermal sensitivity. The primary decomposition products are reported to be carbon dioxide and 2-ethylhexanol. wikipedia.org

In a typical TGA experiment for an organic peroxide such as this compound, a small sample would be heated at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidation. The resulting TGA curve would plot the percentage of mass loss against the increasing temperature. Key parameters derived from this curve include the onset temperature of decomposition, the peak decomposition temperature (corresponding to the maximum rate of mass loss, often obtained from the derivative of the TGA curve), and the final residual mass.

For comparison, studies on other organic peroxides, such as tert-butylperoxy-2-ethylhexyl carbonate (TBEC), demonstrate the utility of TGA in conjunction with other techniques like Differential Scanning Calorimetry (DSC) to determine kinetic parameters of the decomposition reaction. sci-hub.se Such analyses are crucial for establishing safe operating and storage temperatures.

Given the inherent instability of this compound, its Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter. The SADT is the lowest temperature at which self-accelerating decomposition can occur in the packaging used for transport. For a 75% concentration of this compound, the SADT is as low as 5°C. arkema.com This highlights the necessity for stringent temperature control during storage and transportation to prevent thermal runaway. Dilution with high-boiling point solvents is a common practice to raise the SADT. wikipedia.org

Future Research Directions and Emerging Applications of Bis 2 Ethylhexyl Diperoxycarbonate

Development of Novel Synthesis Routes with Improved Sustainability

The chemical industry's shift towards greener manufacturing has spurred research into more sustainable methods for producing bis(2-ethylhexyl) diperoxycarbonate. Traditional synthesis routes are often scrutinized for their use of hazardous materials and the generation of significant waste. Consequently, current research is focused on developing novel, environmentally friendly, and economically viable synthesis pathways.

A key area of exploration is the adoption of biocatalysis. This approach utilizes enzymes to catalyze the formation of the peroxycarbonate linkage, offering high selectivity under milder reaction conditions. This, in turn, can reduce energy consumption and the formation of unwanted byproducts. Another significant trend is the development of synthesis methods that are either solvent-free or employ green solvents, thereby minimizing the environmental impact associated with volatile organic compounds (VOCs).

Microreactor technology also presents a promising avenue for the synthesis of this compound. The enhanced heat and mass transfer within microreactors allows for superior control over reaction parameters, which is crucial for improving safety, especially in exothermic reactions involving peroxides. This technology facilitates continuous production, potentially leading to higher yields and reduced operational costs.

Exploration of New Polymerization Systems and Monomers

While this compound is a well-established initiator for vinyl chloride polymerization, ongoing research aims to broaden its applicability to new polymerization systems and a more diverse range of monomers. This exploration is driven by the increasing demand for novel polymers with customized properties for advanced applications.

Researchers are investigating the use of this compound in controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. Although not a conventional initiator for these methods, studies are exploring its potential in conjunction with other reagents to achieve greater control over polymer architecture, molecular weight distribution, and functionality.

Furthermore, the compatibility of this initiator with various functional monomers is a subject of intense investigation. This includes monomers containing hydroxyl, carboxyl, and epoxy groups, which can impart specific functionalities to the resulting polymers, opening doors for the creation of advanced materials like adhesives, coatings, and biomedical polymers. In line with the broader industry trend towards sustainability, the performance of this compound with bio-based and renewable monomers is also a significant area of research. A variety of acrylic monomers, such as methyl (meth)acrylate, ethyl (meth)acrylate, and butyl (meth)acrylate, are also being explored for use with this initiator. google.com

Advanced Mechanistic Insights into Complex Decomposition Pathways

The decomposition of this compound is a fundamental process that governs its effectiveness as a polymerization initiator. While the basic mechanism of thermal decomposition, involving the homolytic cleavage of the peroxide bond to form free radicals, is well-understood, recent research has focused on unraveling more intricate decomposition pathways. This is being achieved through the use of advanced analytical techniques and computational modeling.

Computational methods, particularly density functional theory (DFT) calculations, are providing invaluable insights into the transition states and energy barriers associated with various decomposition routes. This allows for a more detailed understanding of how the initiator's molecular structure influences its reactivity. These advanced mechanistic insights are pivotal for optimizing polymerization processes, controlling the properties of the final polymer, and establishing safer handling and storage protocols for this organic peroxide.

Integration in Advanced Materials Science and Engineering

The distinct properties of this compound, particularly its low-temperature initiation capabilities, are being harnessed for its integration into advanced materials science and engineering. This goes beyond its conventional application in bulk polymerization, with researchers exploring its role in fabricating functional and structured materials with bespoke properties.

A significant area of application is in the synthesis of polymer nanocomposites. By initiating polymerization in the presence of nanoparticles like silica, clay, or carbon nanotubes, it is possible to create materials with enhanced mechanical, thermal, and barrier properties. The low decomposition temperature of the initiator is particularly advantageous in preventing the degradation of sensitive nanofillers during the polymerization process.

Moreover, this compound is being investigated for its use in surface modification and grafting. By initiating polymerization from a surface, polymer brushes can be created that alter the substrate's properties, such as wettability, biocompatibility, or adhesion. This has potential applications in the development of advanced coatings, biomedical devices, and sensors. The initiator is also being explored for creating crosslinked polymer networks and gels for applications in fields like tissue engineering and drug delivery. It is also used in the synthesis of core-shell impact modifiers. google.com

Q & A

Basic: How to safely synthesize and purify Bis(2-ethylhexyl) diperoxycarbonate in a laboratory setting?

Methodological Answer:

Synthesis typically involves the reaction of 2-ethylhexanol with peroxydicarbonyl precursors under controlled conditions. Key steps include:

- Low-temperature reaction (0–5°C) to minimize premature decomposition.

- Use of inert atmosphere (e.g., nitrogen or argon) to avoid side reactions with moisture or oxygen.

- Purification via vacuum distillation or column chromatography (silica gel, non-polar solvents) to isolate the product from unreacted monomers or peroxidation byproducts .

- Safety Note: Monitor peroxide formation using iodometric titration or test strips, as uncontrolled peroxides pose explosion risks .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR Spectroscopy: Confirm the presence of peroxydicarbonate (-O-O-CO-O-) groups via peaks at 1800–1850 cm⁻¹ (C=O stretch) and 880–900 cm⁻¹ (O-O stretch).

- NMR Spectroscopy: Use NMR to resolve ester carbonyl signals (~165 ppm) and NMR for ethylhexyl chain protons (δ 0.8–1.6 ppm).

- DSC/TGA: Assess thermal stability; decomposition typically occurs at 80–120°C with exothermic peaks .

Advanced: How to design experiments to study the decomposition kinetics of this compound under catalytic conditions?

Methodological Answer:

- Kinetic Setup: Use a closed reactor with temperature control (25–80°C) and real-time gas pressure monitoring to track CO₂ release.

- Catalyst Screening: Test transition-metal catalysts (e.g., Fe³⁺, Cu²⁺) at varying concentrations to assess acceleration of peroxide bond cleavage.

- Data Analysis: Apply the Arrhenius equation to derive activation energy () from rate constants. Cross-validate with HPLC to quantify residual peroxide .

Advanced: What mechanisms explain contradictory data on the stability of this compound in polar vs. non-polar solvents?

Methodological Answer:

Contradictions arise from solvent interactions with peroxydicarbonate groups:

- Non-polar solvents (e.g., hexane): Stabilize the compound by reducing solvolysis; half-life >30 days at 25°C.

- Polar aprotic solvents (e.g., DMF): Induce partial ionization, accelerating decomposition (half-life <7 days).

- Mitigation Strategy: Use stabilizers like chelating agents (e.g., EDTA) to sequester trace metal impurities that catalyze degradation .

Advanced: How to resolve discrepancies in reported ecotoxicological impacts of this compound?

Methodological Answer:

Discrepancies stem from test organism sensitivity and metabolite identification:

- Aquatic Toxicity: Use Daphnia magna and algae assays (OECD 202/201) to measure LC₅₀/EC₅₀. Degradation products (e.g., 2-ethylhexanol) may exhibit higher toxicity than the parent compound.

- Soil Studies: Conduct microcosm experiments to track bioaccumulation in earthworms and microbial communities.

- Analytical Validation: Employ LC-MS/MS to quantify metabolites and differentiate between parent compound toxicity and byproduct effects .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage: Keep in amber glass containers at ≤4°C, labeled with opening date and peroxide test results. Discard within 3 months post-opening .

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and flame-retardant lab coats.

- Spill Management: Neutralize small spills with inert adsorbents (e.g., vermiculite); avoid water to prevent spreading .

Advanced: How to optimize reaction conditions for copolymerization using this compound as a radical initiator?

Methodological Answer:

- Initiator Concentration: Optimize via response surface methodology (RSM) to balance polymerization rate and initiator residue.

- Temperature Gradient: Use a ramped temperature profile (e.g., 60°C initiation → 80°C propagation) to control radical flux.

- Monomer Compatibility: Screen monomers (e.g., styrene, acrylates) for reactivity ratios using Mayo-Lewis equations .

Basic: What regulatory considerations apply to this compound in academic research?

Methodological Answer:

- TSCA Compliance: Ensure the compound is listed on the U.S. EPA Toxic Substances Control Act inventory for laboratory use.

- Waste Disposal: Treat as reactive hazardous waste ; consult institutional EH&S for peroxide-neutralization protocols (e.g., reduction with FeSO₄) .

Advanced: How to model the environmental fate of this compound using computational tools?

Methodological Answer:

- EPI Suite™: Predict biodegradation pathways (e.g., hydrolysis half-life) and bioaccumulation factors (BCF).

- Density Functional Theory (DFT): Simulate peroxide bond cleavage energetics under UV irradiation or enzymatic catalysis.

- Validation: Compare predictions with experimental half-life data in water/soil systems .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Quality Control: Use accelerated stability testing (40°C/75% RH) to identify degradation-prone batches.

- Statistical Control Charts: Track critical parameters (e.g., peroxide content, purity) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.